2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

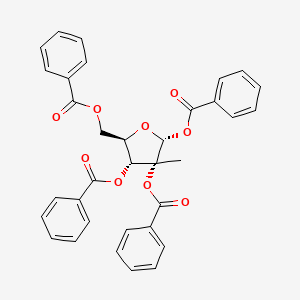

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, a type of sugar, and is characterized by the presence of four benzoate groups attached to the ribofuranose ring. This compound is used in various chemical and biological research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate typically involves the protection of hydroxyl groups in ribofuranose followed by the introduction of benzoate groups. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using suitable protecting groups such as acetyl or benzyl groups.

Introduction of Methyl Group: A methyl group is introduced at the 2-C position of the ribofuranose ring through methylation reactions.

Benzoate Esterification: The protected ribofuranose is then subjected to esterification with benzoic acid or its derivatives to form the tetrabenzoate ester.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Methylation: Large quantities of ribofuranose are protected and methylated using automated reactors.

Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove benzoate groups or to reduce other functional groups present in the molecule.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or alkanes .

科学的研究の応用

Synthesis of Nucleoside Analogs

One of the primary applications of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is as an intermediate in the synthesis of modified nucleosides. These nucleosides are crucial for studying RNA function and behavior, as they can be incorporated into RNA molecules. The compound's unique structure allows it to serve as a glycosyl donor in glycosylation reactions, which is essential for producing various biologically active compounds.

Antiviral Drug Development

The compound has been investigated for its potential in developing antiviral therapies. For instance, it has been used in synthesizing nucleoside analogs that exhibit antiviral activity against viruses such as Zika and hepatitis C . Research indicates that derivatives of this compound can inhibit viral replication by targeting viral polymerases, making them promising candidates for antiviral drug development .

Case Study 1: Antiviral Activity Against Zika Virus

In a study evaluating novel nucleoside analogs derived from this compound, researchers found that certain compounds demonstrated significant inhibition of Zika virus replication in vitro. These findings suggest potential therapeutic applications for treating Zika virus infections, particularly in developing antiviral agents that could be used in clinical settings .

Case Study 2: Hepatitis C Virus Inhibition

Another study focused on the synthesis of a new class of nucleoside analogs based on this compound aimed at combating hepatitis C virus (HCV). These compounds showed potent antiviral activity by specifically targeting the NS5A protein of HCV, indicating their potential use as effective treatments for HCV infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | Similar benzoylation but differs in stereochemistry | Beta-anomer may exhibit different reactivity |

| Nicotinamide Riboside | Contains a nicotinamide moiety instead of ribofuranose | Known for significant biological activity |

| Methyl Alpha-D-glucopyranoside | Different sugar backbone (glucopyranose) | Used in Maillard reaction studies |

| D-Ribofuranose | Unmodified sugar without protective groups | Serves as a base for many glycosylation reactions |

The uniqueness of this compound lies in its specific methylation and tetrabenzoate modifications, which may enhance its chemical stability and biological activity compared to other similar compounds.

作用機序

The mechanism of action of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

類似化合物との比較

Similar Compounds

2-C-Methyl-D-riboFuranose: Lacks the benzoate groups and has different chemical properties.

D-Ribofuranose tetrabenzoate: Does not have the methyl group at the 2-C position.

2-C-Methyl-D-riboFuranose triacetate: Contains acetate groups instead of benzoate groups.

Uniqueness

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is unique due to the presence of both the methyl group at the 2-C position and the four benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .

生物活性

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a chemically modified sugar derivative, specifically a tetrabenzoate ester of 2-C-methyl-alpha-D-ribofuranose. This compound has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and the synthesis of nucleoside analogs. The unique structure of this compound, characterized by four benzoyl groups attached to the ribofuranose moiety, enhances its reactivity and stability, making it a valuable intermediate in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H28O5 with a molecular weight of approximately 580.586 g/mol. The presence of the methyl group at the C2 position and the tetrabenzoate groups significantly influence its chemical behavior, allowing it to participate in glycosylation reactions and hydrolysis under acidic or basic conditions.

| Property | Value |

|---|---|

| Molecular Formula | C28H28O5 |

| Molecular Weight | 580.586 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing modified nucleosides. These nucleosides can mimic natural substrates in various biological processes, including nucleic acid synthesis and enzymatic reactions. The compound can act as a glycosyl donor due to the presence of the anomeric carbon, facilitating the formation of glycosidic bonds with other nucleobases.

Antiviral Activity

Research has indicated that derivatives synthesized from this compound exhibit significant antiviral properties. For instance, modified nucleosides derived from this compound have been evaluated for their efficacy against various viruses, including Zika and herpes viruses.

-

Case Study: Zika Virus

In vitro studies demonstrated that certain nucleoside analogs derived from this compound significantly inhibited Zika virus replication. These compounds were shown to interfere with viral polymerase activity, thereby reducing viral load in infected cell lines . -

Case Study: Herpes Simplex Virus

Another study highlighted the antiviral effects of nucleoside analogs based on this compound against herpes simplex virus (HSV). The mechanism involved incorporation into viral DNA, leading to chain termination during replication .

Antitumor Activity

The potential antitumor properties of modified nucleosides synthesized from this compound have also been explored. Some derivatives have shown promise in inhibiting tumor cell proliferation by mimicking natural nucleotides and disrupting cellular processes essential for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | Similar benzoylation but differs in stereochemistry | Beta-anomer may exhibit different reactivity |

| Nicotinamide Riboside | Contains a nicotinamide moiety instead of ribofuranose | Known for significant biological activity |

| D-Ribofuranose | Unmodified sugar without protective groups | Serves as a base for many glycosylation reactions |

The modifications present in this compound enhance its stability and biological activity compared to these other compounds.

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。